2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The addition of a fluorine atom to the benzoyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for acylation and fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to the formation of different halogenated compounds.
Scientific Research Applications
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different fluorine substitution patterns.
2-Bromo-N’-(2-fluorobenzoyl)benzohydrazide: Shares the bromine and fluorobenzoyl groups but differs in the presence of a hydrazide group.
Uniqueness
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
70931-08-7 |
---|---|
Molecular Formula |
C16H12BrFN2O4 |
Molecular Weight |
395.18 g/mol |
IUPAC Name |
2-bromo-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H12BrFN2O4/c1-19(15(21)9-17)14-7-6-10(20(23)24)8-12(14)16(22)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
InChI Key |
XVSYYXIAMSDAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.